molecular formula C8H17ClO2S B13571029 Octane-2-sulfonyl Chloride

Octane-2-sulfonyl Chloride

Cat. No.: B13571029
M. Wt: 212.74 g/mol
InChI Key: XXUMKDIHMSLPKL-UHFFFAOYSA-N
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Description

Octane-2-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group (SO₂) bonded to a chlorine atom. This compound is a versatile reagent in organic synthesis, known for its reactivity and utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octane-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the oxidation of thiols or disulfides using reagents such as hydrogen peroxide (H₂O₂) in the presence of thionyl chloride (SOCl₂). This method is advantageous due to its high yield and mild reaction conditions . Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid (HCl) to oxidize thiols to the corresponding sulfonyl chlorides .

Industrial Production Methods

In industrial settings, the production of sulfonyl chlorides often involves continuous flow processes. These methods provide better control over reaction parameters and improve safety by minimizing the risk of thermal runaway. For example, the use of 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination in a continuous flow reactor has been shown to be effective .

Chemical Reactions Analysis

Types of Reactions

Octane-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include ammonia (NH₃), which forms sulfonamides, and water, which hydrolyzes it to sulfonic acids . The reactions typically occur under mild conditions, making this compound a convenient reagent for various transformations.

Major Products

The major products formed from reactions with this compound include sulfonamides, sulfonic acids, and thiols .

Mechanism of Action

The mechanism of action of octane-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamides, sulfonic acids, or other derivatives depending on the nucleophile involved . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its aliphatic nature, which imparts different reactivity and solubility properties compared to aromatic sulfonyl chlorides like benzenesulfonyl chloride. This makes it particularly useful in reactions where aliphatic characteristics are desired .

Properties

Molecular Formula

C8H17ClO2S

Molecular Weight

212.74 g/mol

IUPAC Name

octane-2-sulfonyl chloride

InChI

InChI=1S/C8H17ClO2S/c1-3-4-5-6-7-8(2)12(9,10)11/h8H,3-7H2,1-2H3

InChI Key

XXUMKDIHMSLPKL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)S(=O)(=O)Cl

Origin of Product

United States

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